molecular formula C4H8N2O3S B555667 S-Carbamylcysteine CAS No. 2072-71-1

S-Carbamylcysteine

Cat. No. B555667
CAS RN: 2072-71-1
M. Wt: 164.19 g/mol
InChI Key: YOAUVDYBDJTJJP-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Carbamylcysteine is a chemical compound with the molecular formula C4H8N2O3S . It has an average mass of 164.183 Da and a monoisotopic mass of 164.025558 Da . It is also known by other names such as S-(aminocarbonyl)-L-cysteine and S-Carbamoyl-L-cysteine .


Synthesis Analysis

The synthesis of S-Carbamylcysteine involves a two-step derivatization reaction . An early method used excess cysteine and dithionite to convert cyanate present in blood into S-Carbamylcysteine .


Molecular Structure Analysis

The molecular structure of S-Carbamylcysteine consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure can be analyzed using tools like ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of S-Carbamylcysteine include a density of 1.52g/cm^3, a melting point of 164℃, and a boiling point of 384.2°C at 760 mmHg . It also has a refractive index of 1.605 .

Scientific Research Applications

Respiratory Health and Inflammation

S-Carbamylcysteine, known as S-carboxymethylcysteine in some studies, has been extensively researched for its effects on respiratory health. It has been found to normalize airway responsiveness in sensitized and challenged mice by reducing airway hyperresponsiveness and inflammation in different phases of the response to allergen challenge. This reduction in airway inflammation was associated with decreased levels of pro-inflammatory cytokines and increased levels of anti-inflammatory cytokines in the bronchoalveolar lavage fluid. Additionally, it has been noted for its mucolytic properties, and it has been used as an expectorant in the treatment of various respiratory disorders (Takeda et al., 2005).

Microbial Adhesion and Load

S-Carbamylcysteine has also been studied for its effects on microbial adhesion and load in respiratory pathways. It has been shown to decrease the attachment of respiratory pathogens like Streptococcus pneumoniae to human pharyngeal epithelial cells. This effect varies according to hosts and strains, and it's linked to changes in the surface structure of the bacteria without affecting their virulence (Suer et al., 2008).

Neurodegenerative Disorders

Research indicates that S-Carbamylcysteine may play a role in protecting against oxidative stress and mitochondrial impairment in Parkinson’s disease. This protection is tied to its properties as a free radical scavenger and its complex metabolic fate involving sulfur oxygenated metabolites. It has been suggested that an S-Carbamylcysteine-enriched diet could be beneficial in preventing the progression of neurodegenerative processes (Catanesi et al., 2021).

properties

IUPAC Name

(2R)-2-amino-3-carbamoylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAUVDYBDJTJJP-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206063
Record name S-Carbamylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Carbamylcysteine

CAS RN

2072-71-1, 5745-86-8
Record name S-(Aminocarbonyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2072-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteinyl carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Carbamylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005745868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Carbamylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-cysteinyl carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1HSQ6VI39V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HSQ6VI39V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Carbamylcysteine
Reactant of Route 2
S-Carbamylcysteine
Reactant of Route 3
S-Carbamylcysteine

Citations

For This Compound
62
Citations
RH Adamson - Nature, 1968 - nature.com
L-ASPARAGINASE has been shown to inhibit the growth of various tumours in the mouse, rat and dog and is currently being used in clinical trials 1–5 . Unlike normal cells, the cells of …
Number of citations: 11 www.nature.com
M Rabinovitz, JM Fisher - Journal of the National Cancer …, 1962 - academic.oup.com
… S-CARBAMYLCYSTEINE, a glutamine analogue containing a sulfur atom in place of the … S-Carbamylcysteine was an inhibitor of protein synthesis; this communication describes an …
Number of citations: 5 academic.oup.com
AM Nigen, CM Peterson, PN Gillette… - The Journal of …, 1974 - translationalres.com
… For construction of a standard graph relating the recovery of cyanate as S-carbamylcysteine… reaction and stabilizes Scarbamylcysteine. Analysis for S-carbamylcysteine was performed …
Number of citations: 17 www.translationalres.com
JG Buta, HE Moline, DW Spaulding… - Journal of Agricultural …, 1999 - ACS Publications
… Several of the compounds, N-acetylcysteine, S-carbamylcysteine, and homocysteine, incorporated in treatments that also contained 4-hexylresorcinol, isoascorbic acid, and calcium …
Number of citations: 225 pubs.acs.org
GR Stark - Journal of Biological Chemistry, 1964 - Elsevier
… ), and by a larger amount to account for the decomposition of S-carbamylcysteine to cysteine and cyanate. This correction was calculated from the amount of S-carbamylcysteine …
Number of citations: 162 www.sciencedirect.com
I Rombouts, B Lagrain, JA Delcour, H Türe… - Industrial Crops and …, 2013 - Elsevier
… S-carbamylcysteine is also formed during production of WGG films with urea, especially since substantial cystine losses were noted. S-carbamylcysteine … and S-carbamylcysteine during …
Number of citations: 24 www.sciencedirect.com
SS Mirvish, L Kaufman - International Journal of Cancer, 1970 - Wiley Online Library
… Similar tests were performed on the urethan metabolite N-acetyl-S-carbethoxycysteine (which was prepared crystalline for the first time) and the related compounds, S-carbamylcysteine …
Number of citations: 21 onlinelibrary.wiley.com
JN Hathcock, SJ Hull, ML Scott - The Journal of Nutrition, 1968 - academic.oup.com
… Muscular dystrophy was prevented com pletely and growth was severely inhibited by S-carbamylcysteine. It is possible that these effects were due to decarbamylation of this compound …
Number of citations: 10 academic.oup.com
AJL Cooper, A Meister - Journal of Biological Chemistry, 1973 - ASBMB
… applicable to the cr-keto analogs of S-carbamylcysteine … with the initial products of oxidation of S-carbamylcysteine … After the products obtained from S-carbamylcysteine and albizziin …
Number of citations: 30 www.jbc.org
JM Ravel, TJ McCord, CG Skinner, W Shive - Journal of Biological …, 1958 - Elsevier
… The biological results presented indicate that S-carbamylcysteine inhibits growth of bacteria as well as certain enzyme systems in a manner analogous to 0-carbamylserine; however, …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.